
2-(Aminomethyl)-3-phenylbutan-1-ol
Übersicht
Beschreibung
The compound “2-(Aminomethyl)-3-phenylbutan-1-ol” likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-3-phenylbutan-1-ol” were not found, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt .Wissenschaftliche Forschungsanwendungen
Stereochemistry and Photolysis Studies
A study by Coxon and Hii (1977) focused on the stereochemistry of diastereoisomeric compounds related to 2-(Aminomethyl)-3-phenylbutan-1-ol. They established the stereochemistry of 2-methyl-1-phenylbut-3-en-1-ols and related compounds, providing insights into the steric interactions affecting cyclization processes during photolysis of these compounds (Coxon & Hii, 1977).
Quantum Computational and Spectroscopic Analysis
Raajaraman, Sheela, and Muthu (2019) analyzed 2-phenylbutanoic acid and its derivatives, including those similar to 2-(Aminomethyl)-3-phenylbutan-1-ol, using density functional theory and spectroscopy. Their study included molecular docking to find potential drug candidates, contributing to the understanding of the molecular properties of these compounds (Raajaraman, Sheela, & Muthu, 2019).
Fragrance Material Review
Scognamiglio, Jones, Letizia, and Api (2012) reviewed the toxicologic and dermatologic aspects of 3-methyl-1-phenylbutan-2-ol, a compound structurally related to 2-(Aminomethyl)-3-phenylbutan-1-ol, particularly its use as a fragrance ingredient. This study is relevant for understanding the safety and application of similar compounds in the fragrance industry (Scognamiglio et al., 2012).
Enantioselective Synthesis and Catalysis
Kawashima, Ezawa, Yamamura, Harada, Noguchi, and Imai (2016) discussed the enantioselective synthesis of compounds related to 2-(Aminomethyl)-3-phenylbutan-1-ol, highlighting its potential in developing anti-Alzheimer’s medications. This study illustrates the significance of stereoselectivity in synthesizing pharmacologically relevant compounds (Kawashima et al., 2016).
Lipase-Mediated Resolution in Chemistry
Foley, Gavin, Joniec, and Maguire (2017) explored the lipase-mediated resolution of 2-phenylalkanols, which includes compounds structurally similar to 2-(Aminomethyl)-3-phenylbutan-1-ol. Their work provides insights into the efficiency and selectivity of enzymatic processes in organic synthesis (Foley et al., 2017).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as cationic polymers, target bacterial membranes . These targets play a crucial role in maintaining the structural integrity of the bacteria and are essential for their survival .
Mode of Action
It is suggested that similar compounds interact with their targets, such as bacterial membranes, leading to structural and functional changes . These changes can disrupt the normal functioning of the bacteria, leading to their death .
Biochemical Pathways
It is known that similar compounds can affect various metabolic pathways in bacteria, leading to their death . The downstream effects of these changes can include disruption of essential metabolic processes, leading to bacterial death .
Pharmacokinetics
It is known that similar compounds can have varying pharmacokinetic properties, which can impact their bioavailability .
Result of Action
It is suggested that similar compounds can lead to the death of bacteria by disrupting their normal functioning .
Action Environment
The action, efficacy, and stability of 2-(Aminomethyl)-3-phenylbutan-1-ol can be influenced by various environmental factors. For instance, antimicrobials given to humans, animals, and plants can enter the environment and water sources via wastewater, waste, run-off, and sewage, spreading drug-resistant organisms and antimicrobial resistance .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(11(7-12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXQVWULKXYNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266343 | |
| Record name | Benzenepropanol, β-(aminomethyl)-γ-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803583-88-1 | |
| Record name | Benzenepropanol, β-(aminomethyl)-γ-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanol, β-(aminomethyl)-γ-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






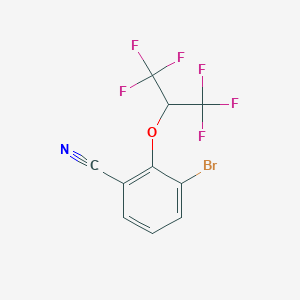
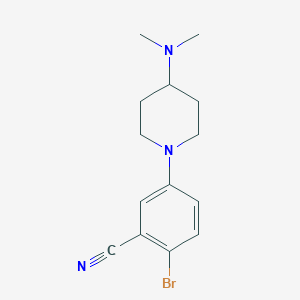

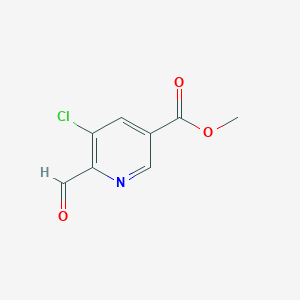
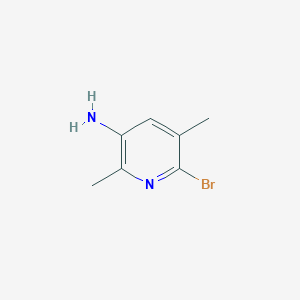

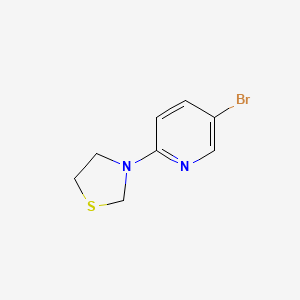
![tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate](/img/structure/B1445860.png)


